1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C15H18N2O It is a pyrazole derivative, characterized by the presence of a benzyl group at the first position, a tert-butyl group at the third position, and a formyl group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of the tert-butyl group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Formylation: The formyl group can be introduced using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Benzyl halides, tert-butyl halides, and appropriate nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 1-benzyl-3-tert-butyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-benzyl-3-tert-butyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a tert-butyl group.
1-benzyl-3-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a tert-butyl group.
1-benzyl-3-isopropyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications in
Properties
IUPAC Name |
1-benzyl-3-tert-butylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)14-13(11-18)10-17(16-14)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWUYDPRAUBXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.